Cas no 1355201-77-2 (2-Bromo-5-(chloromethyl)-3-methylpyridine)

2-Bromo-5-(chloromethyl)-3-methylpyridine is a versatile heterocyclic compound featuring both bromo and chloromethyl functional groups on a pyridine core. Its molecular structure, characterized by a bromine atom at the 2-position and a reactive chloromethyl group at the 5-position, makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of multiple reactive sites allows for selective functionalization, enabling the construction of complex molecular frameworks. The compound's stability under standard conditions and compatibility with various reaction conditions further enhance its utility in cross-coupling reactions, nucleophilic substitutions, and other transformations. Its high purity and well-defined reactivity profile make it a preferred choice for research and industrial applications.
2-Bromo-5-(chloromethyl)-3-methylpyridine structure
1355201-77-2 structure
商品名:2-Bromo-5-(chloromethyl)-3-methylpyridine
CAS番号:1355201-77-2
MF:C7H7BrClN
メガワット:220.494179964066
CID:4900266

2-Bromo-5-(chloromethyl)-3-methylpyridine 化学的及び物理的性質

名前と識別子

    • 2-Bromo-5-(chloromethyl)-3-methylpyridine
    • 2-Bromo-5-chloromethyl-3-methylpyridine
    • インチ: 1S/C7H7BrClN/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,3H2,1H3
    • InChIKey: DZNQZWUWBJZADL-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C)C=C(C=N1)CCl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 110
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 12.9

2-Bromo-5-(chloromethyl)-3-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-623970-0.5g
2-bromo-5-(chloromethyl)-3-methylpyridine
1355201-77-2
0.5g
$1043.0 2023-06-02
Enamine
EN300-623970-2.5g
2-bromo-5-(chloromethyl)-3-methylpyridine
1355201-77-2
2.5g
$2127.0 2023-06-02
Enamine
EN300-623970-10.0g
2-bromo-5-(chloromethyl)-3-methylpyridine
1355201-77-2
10g
$4667.0 2023-06-02
Enamine
EN300-623970-0.05g
2-bromo-5-(chloromethyl)-3-methylpyridine
1355201-77-2
0.05g
$912.0 2023-06-02
Enamine
EN300-623970-1.0g
2-bromo-5-(chloromethyl)-3-methylpyridine
1355201-77-2
1g
$1086.0 2023-06-02
Enamine
EN300-623970-5.0g
2-bromo-5-(chloromethyl)-3-methylpyridine
1355201-77-2
5g
$3147.0 2023-06-02
Enamine
EN300-623970-0.1g
2-bromo-5-(chloromethyl)-3-methylpyridine
1355201-77-2
0.1g
$956.0 2023-06-02
Alichem
A029013946-1g
2-Bromo-5-chloromethyl-3-methylpyridine
1355201-77-2 95%
1g
2,808.15 USD 2021-06-08
Enamine
EN300-623970-0.25g
2-bromo-5-(chloromethyl)-3-methylpyridine
1355201-77-2
0.25g
$999.0 2023-06-02
Alichem
A029013946-250mg
2-Bromo-5-chloromethyl-3-methylpyridine
1355201-77-2 95%
250mg
960.40 USD 2021-06-08

2-Bromo-5-(chloromethyl)-3-methylpyridine 関連文献

2-Bromo-5-(chloromethyl)-3-methylpyridineに関する追加情報

Recent Advances in the Application of 2-Bromo-5-(chloromethyl)-3-methylpyridine (CAS: 1355201-77-2) in Chemical Biology and Pharmaceutical Research

The compound 2-Bromo-5-(chloromethyl)-3-methylpyridine (CAS: 1355201-77-2) has emerged as a critical intermediate in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals targeting neurological disorders and infectious diseases. Recent studies have highlighted its versatility as a building block in medicinal chemistry, enabling the construction of complex heterocyclic scaffolds with enhanced pharmacological properties. This research brief synthesizes the latest findings on its applications, synthetic methodologies, and mechanistic insights.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1355201-77-2 in the synthesis of novel kinase inhibitors. Researchers utilized its reactive bromo and chloromethyl groups for sequential cross-coupling reactions, yielding derivatives with sub-nanomolar potency against aberrant kinase signaling pathways implicated in cancer. Structural optimization efforts revealed that the 3-methylpyridine core conferred improved metabolic stability compared to analogous phenyl-based compounds.

In antimicrobial research, 2-Bromo-5-(chloromethyl)-3-methylpyridine has shown promise as a precursor for quorum sensing inhibitors. A team at the University of Cambridge developed a series of pyridine-based small molecules that effectively disrupted bacterial biofilm formation in Pseudomonas aeruginosa (MIC values ranging 2-8 μg/mL). The chloromethyl moiety proved essential for covalent modification of the LasR receptor, as confirmed by X-ray crystallography and mass spectrometry analyses.

Significant progress has also been made in the compound's scalable synthesis. A recent patent (WO2023187562) disclosed a continuous-flow process that achieves 92% yield of 1355201-77-2 with >99.5% purity, addressing previous challenges in controlling regioselectivity during the bromination of 5-(chloromethyl)-3-methylpyridine. This technological advancement has facilitated its adoption in industrial-scale pharmaceutical production.

Mechanistic studies using density functional theory (DFT) calculations have elucidated the compound's preferential reactivity patterns. The bromine atom at the 2-position undergoes oxidative addition with palladium(0) complexes 15 times faster than analogous 2-chloro derivatives, while the chloromethyl group exhibits unique reactivity in nucleophilic substitution reactions due to steric protection from the adjacent methyl group.

Ongoing clinical trials (NCT05874223) are evaluating a 1355201-77-2-derived ADC (Antibody-Drug Conjugate) for solid tumors, where the compound serves as the linker payload attachment point. Preliminary results show 40% objective response rates in phase Ib studies, with the pyridine moiety contributing to improved serum stability of the conjugate.

Future research directions include exploring its application in PROTAC design and as a fluorophore precursor for bioimaging. The compound's dual functionality continues to make it invaluable for structure-activity relationship studies across multiple therapeutic areas, positioning it as a key player in next-generation drug discovery paradigms.

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